3-[(2,6-difluorobenzyl)sulfanyl]-5-(3-methoxyphenyl)-4H-1,2,4-triazol-4-amine
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Overview
Description
3-[(2,6-difluorobenzyl)sulfanyl]-5-(3-methoxyphenyl)-4H-1,2,4-triazol-4-amine is a synthetic organic compound with a molecular formula of C16H14F2N4OS . This compound is part of the triazole family, which is known for its diverse biological activities and applications in various fields such as medicine, agriculture, and materials science.
Preparation Methods
The synthesis of 3-[(2,6-difluorobenzyl)sulfanyl]-5-(3-methoxyphenyl)-4H-1,2,4-triazol-4-amine typically involves multiple steps, starting with the preparation of the key intermediates. One common synthetic route includes the reaction of 2,6-difluorobenzyl chloride with sodium sulfide to form 2,6-difluorobenzyl sulfide. This intermediate is then reacted with 3-methoxyphenyl hydrazine to form the corresponding hydrazone. The final step involves cyclization of the hydrazone with triethyl orthoformate to yield the desired triazole compound .
Chemical Reactions Analysis
3-[(2,6-difluorobenzyl)sulfanyl]-5-(3-methoxyphenyl)-4H-1,2,4-triazol-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, which can reduce the triazole ring or other functional groups.
Scientific Research Applications
3-[(2,6-difluorobenzyl)sulfanyl]-5-(3-methoxyphenyl)-4H-1,2,4-triazol-4-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Mechanism of Action
The mechanism of action of 3-[(2,6-difluorobenzyl)sulfanyl]-5-(3-methoxyphenyl)-4H-1,2,4-triazol-4-amine involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes or proteins, leading to the disruption of cellular processes. For example, it may inhibit the growth of cancer cells by interfering with DNA replication or protein synthesis .
Comparison with Similar Compounds
3-[(2,6-difluorobenzyl)sulfanyl]-5-(3-methoxyphenyl)-4H-1,2,4-triazol-4-amine can be compared with other similar compounds, such as:
- 3-allyl-2-[(2,6-difluorobenzyl)sulfanyl]-5,6,7,8-tetrahydro 1benzothieno[2,3-d]pyrimidin-4(3H)-one : This compound has a more complex structure with additional rings, which may enhance its biological activities .
3-[(2,6-difluorobenzyl)sulfanyl]-5-(2-pyridinyl)-4H-1,2,4-triazol-4-amine: This compound has a pyridinyl group instead of a methoxyphenyl group, which may result in different biological activities and chemical properties.
Properties
Molecular Formula |
C16H14F2N4OS |
---|---|
Molecular Weight |
348.4 g/mol |
IUPAC Name |
3-[(2,6-difluorophenyl)methylsulfanyl]-5-(3-methoxyphenyl)-1,2,4-triazol-4-amine |
InChI |
InChI=1S/C16H14F2N4OS/c1-23-11-5-2-4-10(8-11)15-20-21-16(22(15)19)24-9-12-13(17)6-3-7-14(12)18/h2-8H,9,19H2,1H3 |
InChI Key |
VAXLJGJMPLSNHP-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)C2=NN=C(N2N)SCC3=C(C=CC=C3F)F |
Origin of Product |
United States |
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